Colterol

Descripción general

Descripción

Colterol es un agonista β2-adrenérgico de acción cortaThis compound se utiliza principalmente en el manejo del broncoespasmo en el asma y la enfermedad pulmonar obstructiva crónica (EPOC) a través de su profármaco, bitolterol .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Colterol se puede sintetizar a través de un proceso de varios pasos que implica la reacción de catecol con tert-butilamina y la posterior hidroxilación. Las condiciones de reacción suelen implicar el uso de disolventes como el etanol y catalizadores como el paladio sobre carbono.

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos como la recristalización y la cromatografía para obtener el producto final .

Tipos de reacciones:

Oxidación: this compound sufre reacciones de oxidación donde los grupos hidroxilo se convierten en cetonas o aldehídos.

Reducción: El compuesto se puede reducir para formar varios derivados con propiedades farmacológicas alteradas.

Sustitución: this compound puede sufrir reacciones de sustitución donde el grupo tert-butilo se reemplaza con otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Gas hidrógeno en presencia de paladio sobre carbono como catalizador.

Sustitución: Varios haluros de alquilo o cloruros de acilo en condiciones básicas.

Principales productos formados:

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de derivados reducidos con diferentes perfiles farmacológicos.

Sustitución: Formación de derivados sustituidos con posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

Colterol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo para estudiar agonistas β2-adrenérgicos y sus interacciones.

Biología: Investigado por sus efectos en las vías de señalización celular y la unión a receptores.

Medicina: Utilizado en el desarrollo de nuevos broncodilatadores y tratamientos para enfermedades respiratorias.

Industria: Empleado en la síntesis de compuestos relacionados y como patrón de referencia en química analítica.

Mecanismo De Acción

Colterol ejerce sus efectos uniéndose a los receptores β2-adrenérgicos, lo que lleva a la activación de la adenilato ciclasa y un aumento en los niveles de monofosfato de adenosina cíclico (cAMP). Esto da como resultado la relajación del músculo liso bronquial y el alivio del broncoespasmo. Los objetivos moleculares incluyen los receptores β2-adrenérgicos en las células del músculo liso bronquial, y las vías involucradas están principalmente relacionadas con la señalización del cAMP .

Compuestos similares:

Salbutamol: Otro agonista β2-adrenérgico utilizado para indicaciones similares.

Terbutalina: Un agonista β2-adrenérgico con una duración de acción más larga en comparación con el this compound.

Formoterol: Un agonista β2-adrenérgico de acción prolongada utilizado en el manejo del asma y la EPOC.

Singularidad de this compound: this compound es único debido a su naturaleza de acción corta, lo que lo hace adecuado para el manejo agudo del broncoespasmo. Su rápida aparición de acción proporciona un alivio rápido, lo que es particularmente beneficioso en situaciones de emergencia .

Comparación Con Compuestos Similares

Salbutamol: Another β2-adrenoreceptor agonist used for similar indications.

Terbutaline: A β2-adrenoreceptor agonist with a longer duration of action compared to colterol.

Formoterol: A long-acting β2-adrenoreceptor agonist used in the management of asthma and COPD.

Uniqueness of this compound: this compound is unique due to its short-acting nature, making it suitable for acute management of bronchospasm. Its rapid onset of action provides quick relief, which is particularly beneficial in emergency situations .

Propiedades

IUPAC Name |

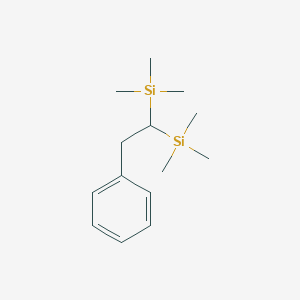

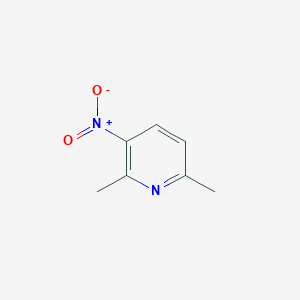

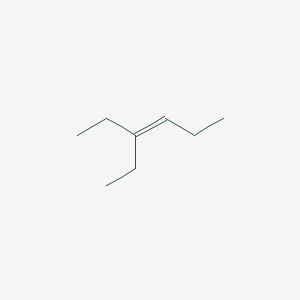

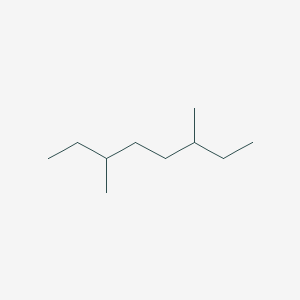

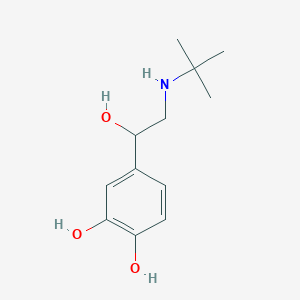

4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSMOUBHYUFTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864860 | |

| Record name | Colterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18866-78-9 | |

| Record name | Colterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18866-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018866789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WH11068UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.